molecular formula C10H8F4O2 B1406394 4-Fluoro-3-methyl-2-(trifluoromethyl)-phenylacetic acid CAS No. 1706439-04-4

4-Fluoro-3-methyl-2-(trifluoromethyl)-phenylacetic acid

Cat. No.: B1406394
CAS No.: 1706439-04-4
M. Wt: 236.16 g/mol
InChI Key: JAPLYLYVMZKVSV-UHFFFAOYSA-N
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Description

4-Fluoro-3-methyl-2-(trifluoromethyl)-phenylacetic acid is an organic compound characterized by the presence of fluorine and trifluoromethyl groups attached to a phenylacetic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3-methyl-2-(trifluoromethyl)-phenylacetic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Fluorination: Introduction of the fluorine atom to the aromatic ring using electrophilic fluorination reagents such as xenon difluoride or elemental fluorine.

    Trifluoromethylation: Introduction of the trifluoromethyl group using reagents like trifluoromethyl iodide or trifluoromethyl sulfonium salts.

    Acetic Acid Derivatization: Conversion of the intermediate compound to the phenylacetic acid derivative through carboxylation reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and catalytic processes may be employed to enhance efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or hydrocarbons.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace the fluorine or trifluoromethyl groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles like amines, thiols, or alkoxides, often in polar aprotic solvents.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, hydrocarbons.

    Substitution: Amines, thioethers, ethers.

Scientific Research Applications

4-Fluoro-3-methyl-2-(trifluoromethyl)-phenylacetic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory, antiviral, or anticancer activities.

    Industry: Utilized in the development of advanced materials, including polymers and coatings with enhanced chemical resistance and stability.

Mechanism of Action

The mechanism of action of 4-Fluoro-3-methyl-2-(trifluoromethyl)-phenylacetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine and trifluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.

Comparison with Similar Compounds

  • 4-Fluoro-3-methyl-2-(trifluoromethyl)benzyl alcohol
  • 4-Fluoro-3-methyl-2-(trifluoromethyl)benzaldehyde
  • 4-Fluoro-3-methyl-2-(trifluoromethyl)benzoic acid

Comparison: 4-Fluoro-3-methyl-2-(trifluoromethyl)-phenylacetic acid is unique due to the presence of both fluorine and trifluoromethyl groups, which impart distinct chemical and physical properties. Compared to similar compounds, it may exhibit enhanced reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[4-fluoro-3-methyl-2-(trifluoromethyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F4O2/c1-5-7(11)3-2-6(4-8(15)16)9(5)10(12,13)14/h2-3H,4H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAPLYLYVMZKVSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C(F)(F)F)CC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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